6-Chloroquinolin-4-amine chemical structure and properties
6-Chloroquinolin-4-amine chemical structure and properties
This technical guide provides a comprehensive overview of 6-Chloroquinolin-4-amine, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details its chemical structure, physicochemical properties, synthesis, and significant role as a scaffold for developing novel therapeutic agents.
Chemical Structure and Identification
6-Chloroquinolin-4-amine is a quinoline derivative characterized by a chlorine atom at the 6th position and an amine group at the 4th position of the quinoline ring system. This substitution pattern is crucial for its chemical reactivity and biological activity.
| Identifier | Value |
| IUPAC Name | 6-chloroquinolin-4-amine[1] |
| CAS Number | 20028-60-8[2][3]; 103028-97-3[1] |
| Molecular Formula | C₉H₇ClN₂[1] |
| Molecular Weight | 178.62 g/mol [1] |
| Canonical SMILES | C1=CC2=NC=CC(=C2C=C1Cl)N[1] |
| InChI | InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)[1] |
| InChIKey | ANAOKPHXXDXCAL-UHFFFAOYSA-N[1] |
Physicochemical and Computed Properties
The physicochemical properties of 6-Chloroquinolin-4-amine are fundamental to its application in synthesis and its behavior in biological systems. The following table summarizes key computed properties.
| Property | Value |
| Appearance | Yellow Solid[2] |
| XLogP3 | 2.3[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 0[1] |
| Exact Mass | 178.0297759 Da[1] |
| Topological Polar Surface Area | 38.9 Ų[1] |
| Heavy Atom Count | 12[1] |
Synthesis and Experimental Protocols
The synthesis of 4-aminoquinoline derivatives, including 6-Chloroquinolin-4-amine, is most commonly achieved through nucleophilic aromatic substitution (SNAr).[4][5] The general strategy involves the reaction of a corresponding 4-chloroquinoline precursor with an amine.
This protocol is a generalized procedure based on common methods for synthesizing 4-aminoquinoline derivatives.[4][5][6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material, 4,6-dichloroquinoline (1 equivalent), in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[4]
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Addition of Amine: Add an excess of the amine source, in this case, a protected amine or an ammonia equivalent, to the reaction mixture. For primary amines, no additional base may be necessary.[4]
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Reaction Conditions: Heat the mixture to reflux (typically between 120-180°C) and maintain for several hours (from 20 minutes to over 24 hours, depending on the specific reactants and conditions).[4] The reaction progress should be monitored using Thin-Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified. This can be achieved by taking up the residue in a solvent like dichloromethane, washing with an aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.[6] The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated. Further purification can be performed by column chromatography or recrystallization to yield the pure 6-Chloroquinolin-4-amine.
Caption: General workflow for the synthesis of 6-Chloroquinolin-4-amine.
Applications in Drug Development
6-Chloroquinolin-4-amine is a valuable scaffold in medicinal chemistry, primarily utilized in the development of antimalarial and anticancer agents.[2] The 4-aminoquinoline core is a well-established pharmacophore found in drugs like Chloroquine.[7]
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Anticancer Therapeutics: Derivatives of 6-Chloroquinolin-4-amine are being investigated as potent anticancer agents.[2] They are often used to create hybrid molecules designed to enhance efficacy and overcome drug resistance in various cancer cell lines, including leukemia and lymphoma.[2][8] The 4-aminoquinoline structure can serve as a scaffold for kinase inhibitors, which target critical signaling pathways involved in cancer cell proliferation and survival.[9]
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Antimalarial Agents: The 4-aminoquinoline class of compounds has a long history of use in treating malaria.[2][7] Researchers utilize 6-Chloroquinolin-4-amine as a starting material to synthesize new derivatives with potentially improved activity against resistant strains of the malaria parasite.
Role in Signaling Pathways
Derivatives of chloroquinolines are known to interact with several key cellular signaling pathways, making them attractive candidates for targeted therapies.
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PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[9][10] Quinoline and quinazoline-based compounds, structurally related to 6-Chloroquinolin-4-amine, have been developed as inhibitors of kinases within this pathway, such as PI3K and mTOR.[9][10] Furthermore, some 4-aminoquinoline analogs have been shown to sensitize cancer cells to the effects of Akt inhibitors, suggesting a synergistic therapeutic potential.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by chloroquinoline derivatives.
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NR4A2 Signaling Pathway: Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the Nuclear Receptor Related 1 protein (Nurr1 or NR4A2).[11] NR4A2 is a critical transcription factor for the development and maintenance of midbrain dopamine neurons. Its activation is a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[11]
In Vitro Biological Assays: Cytotoxicity Screening
To evaluate the potential of 6-Chloroquinolin-4-amine derivatives as anticancer agents, in vitro cytotoxicity assays are commonly performed.
This protocol outlines a standard procedure to assess the cytotoxic effects of synthesized compounds against cancer cell lines.[9]
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Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-468 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[6][9] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of 6-Chloroquinolin-4-amine) and a vehicle control for a specified period, typically 48 hours.[9]
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MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[9]
Caption: Standard workflow for an MTT-based in vitro cytotoxicity assay.
Safety and Handling
Proper handling and storage of 6-Chloroquinolin-4-amine are essential to ensure laboratory safety.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[12] For long-term stability, storage at 0-8°C is recommended.[2]
-
Handling: Use only with adequate ventilation.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[12]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] In all cases of exposure, seek immediate medical attention.[12]
-
References
- 1. 6-Chloroquinolin-4-amine | C9H7ClN2 | CID 601400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-AMINO-6-CHLOROQUINOLINE | 20028-60-8 [chemicalbook.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
